"4-Methylthieno[2,3-b]pyridine" chemical structure and synthesis
"4-Methylthieno[2,3-b]pyridine" chemical structure and synthesis
The following guide details the chemical structure, properties, and synthesis of 4-Methylthieno[2,3-b]pyridine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., PI3K/AKT) and as a bioisostere of quinoline.
Executive Summary
4-Methylthieno[2,3-b]pyridine (CAS: 272-23-1 for parent) is a fused bicyclic heteroaromatic system comprising a thiophene ring fused to a pyridine ring across the 2,3-position of the thiophene and the b-bond of the pyridine.[1] This scaffold is a critical pharmacophore in drug discovery, particularly for developing Positive Allosteric Modulators (PAMs) of the Muscarinic Acetylcholine Receptor 4 (M4) and inhibitors of the PI3K/mTOR pathway .
Its structural rigidity, combined with the ability to participate in pi-stacking and hydrogen bonding (via the pyridine nitrogen), makes it an ideal template for fragment-based drug design.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis and Numbering
The numbering of the thieno[2,3-b]pyridine system is non-intuitive due to the fusion rules. In the 4-methyl derivative, the methyl group is located on the pyridine ring, adjacent to the bridgehead carbon.
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Molecular Formula: C₈H₇NS
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Molecular Weight: 149.21 g/mol
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Core Characteristics:
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Pyridine Nitrogen (N7): Acts as a hydrogen bond acceptor (pKa ~3-4).
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Thiophene Sulfur (S1): Contributes to aromaticity but is poor at H-bonding.
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Position 4 (Methyl): Provides steric bulk, often locking the conformation of attached substituents at position 3 (e.g., amides) to improve binding selectivity.
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Physicochemical Profile
| Property | Value (Predicted) | Relevance |
| LogP | 2.3 - 2.8 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~13 Ų | Low polar surface area, suggesting good CNS penetration. |
| H-Bond Acceptors | 1 (Pyridine N) | Key interaction point for kinase hinge regions. |
| H-Bond Donors | 0 (Core only) | Increases with 3-amino functionalization. |
| Aromaticity | High | Stable under standard physiological conditions. |
Structural Visualization
The following diagram illustrates the connectivity and numbering convention used in this guide.
Caption: Connectivity of 4-Methylthieno[2,3-b]pyridine. Note the fusion at C3a-C7a and the methyl group at C4.
Synthesis Protocols
The synthesis of 4-methylthieno[2,3-b]pyridine derivatives typically relies on the Thorpe-Ziegler cyclization . This method is preferred for its modularity, allowing the simultaneous introduction of the thiophene ring and functional groups at positions 2 and 3.
Retrosynthetic Analysis
To construct the 4-methylthieno[2,3-b]pyridine core, the most efficient disconnection involves breaking the thiophene ring.
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Precursor: 2-Mercapto-4-methylnicotinonitrile (or its tautomer 2-thioxo-4-methyl-1,2-dihydropyridine-3-carbonitrile).
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Reagents:
-Halo carbonyls (e.g., ethyl chloroacetate, chloroacetamide).
Caption: Retrosynthetic logic for constructing the thienopyridine core from pyridine precursors.
Detailed Protocol: Thorpe-Ziegler Cyclization
This protocol describes the synthesis of Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate , a versatile intermediate that can be decarboxylated or further functionalized.
Reagents:
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Starting Material: 2-Mercapto-4-methylnicotinonitrile (1.0 eq)
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Alkylating Agent: Ethyl chloroacetate (1.1 eq) or Chloroacetamide
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Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)
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Solvent: Ethanol (EtOH) or DMF
Step-by-Step Methodology:
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S-Alkylation (Formation of Thioether):
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Dissolve 2-mercapto-4-methylnicotinonitrile (10 mmol) in dry DMF (20 mL).
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Add K₂CO₃ (12 mmol) and stir at room temperature for 15 minutes.
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Dropwise add ethyl chloroacetate (11 mmol).
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Stir at 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Mechanism:[2][3][4][5][6][7] Nucleophilic attack of the thiolate anion on the alpha-carbon of the chloroacetate.
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Thorpe-Ziegler Cyclization:
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To the reaction mixture (or isolated thioether), add a solution of NaOEt (freshly prepared from Na metal in EtOH).
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Reflux the mixture for 3–4 hours. The basic conditions promote the attack of the methylene carbon (activated by the ester) on the nitrile carbon.
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Observation: A color change (often to yellow/orange) and precipitation indicate cyclization.
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Work-up and Purification:
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Cool the mixture to room temperature and pour into ice-cold water (100 mL).
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The product usually precipitates as a solid. Filter and wash with water.[1]
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Recrystallize from Ethanol/DMF to obtain the pure 3-amino-ester derivative.
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Synthesis of the "Naked" 4-Methyl Core
To obtain 4-methylthieno[2,3-b]pyridine (without the 3-amino or 2-carboxyl groups), a deamination-decarboxylation sequence is required:
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Hydrolysis: Saponify the ester (NaOH/EtOH) to the carboxylic acid.
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Decarboxylation: Heat with Cu powder in quinoline at 200°C to remove the C2-carboxyl group.
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Deamination: Diazotization of the C3-amine (NaNO₂/HCl) followed by reduction (H₃PO₂) removes the amino group.
Key Reaction Pathways & Mechanisms[6]
The following diagram details the mechanistic flow of the primary synthesis route, highlighting the critical cyclization step.
Caption: Synthetic pathway from mercaptonicotinonitrile to the functionalized thienopyridine core.
Applications in Drug Discovery[5]
Kinase Inhibition (PI3K/mTOR)
The 4-methylthieno[2,3-b]pyridine scaffold serves as a bioisostere for quinoline in PI3K inhibitors. The nitrogen at position 7 mimics the N1 of quinoline, interacting with the hinge region of the kinase ATP-binding site.
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Structure-Activity Relationship (SAR): The 4-methyl group occupies the hydrophobic pocket (gatekeeper region), often improving selectivity over other kinases.
M4 Positive Allosteric Modulators (PAMs)
Recent studies (e.g., ACS Med. Chem. Lett.) have highlighted 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides as potent M4 PAMs for treating schizophrenia.[8]
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Mechanism: The scaffold binds to an allosteric site, enhancing the receptor's response to acetylcholine without activating it directly, reducing side effects associated with orthosteric agonists.
References
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Litvinov, V. P. "The chemistry of thienopyridines." Russian Chemical Reviews, 2004.
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Dyachenko, V. D. "Synthesis and Recyclization of Thieno[2,3-b]pyridine Derivatives."[5] Russian Journal of General Chemistry, 2023.[5]
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PubChem. "Thieno[2,3-b]pyridine Compound Summary."[9][10][11] National Library of Medicine.[9] [11]
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Wood, M. R., et al. "Discovery of 4-Methylthieno[2,3-b]pyridine-2-carboxamides as M4 Positive Allosteric Modulators." ACS Medicinal Chemistry Letters, 2021.
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